molecular formula C13H20O3S B3059299 (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane CAS No. 96803-85-9

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane

Cat. No.: B3059299
CAS No.: 96803-85-9
M. Wt: 256.36 g/mol
InChI Key: DXMQCYBZTUPOFT-UHFFFAOYSA-N
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Description

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane (CAS 96803-85-9) is an organosulfur compound with the molecular formula C13H20O3S and a molecular weight of 256.36 g/mol . This reagent serves as a versatile synthetic building block in organic chemistry and drug discovery research. The compound features a sulfur atom bridging a 3-methoxyphenyl group and a 2,2-diethoxyethyl moiety. The diethoxyethyl group contributes to the compound's solubility in polar organic solvents, while the methoxyphenyl substituent can influence its electronic properties and reactivity in various synthetic transformations, such as the formation of more complex sulfur-containing molecules . Researchers value this compound for its potential as a key intermediate in the synthesis of novel chemical entities. As an organosulfur compound, it may be investigated for various applications, including material science and the development of pharmaceutical candidates . Proper handling procedures should be followed, as the compound carries safety warnings . It is recommended to store it sealed in a dry environment under an inert atmosphere at 2-8°C . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-7-11(9-12)14-3/h6-9,13H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMQCYBZTUPOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC=CC(=C1)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545712
Record name 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96803-85-9
Record name 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

This method involves the reaction of 3-methoxyphenylthiol (1 ) with 2,2-diethoxyethyl bromide (2 ) under basic conditions. The thiolate ion nucleophilically displaces the bromide, forming the sulfide bond.

Reaction Equation :
$$ \text{C}7\text{H}7\text{O}2\text{S}^- + \text{C}6\text{H}{11}\text{BrO}2 \rightarrow \text{C}{13}\text{H}{20}\text{O}_3\text{S} + \text{Br}^- $$

Experimental Protocol

  • Reactants : 3-Methoxyphenylthiol (1.2 eq), 2,2-diethoxyethyl bromide (1.0 eq)
  • Base : Potassium carbonate (2.5 eq)
  • Solvent : Anhydrous tetrahydrofuran (THF)
  • Conditions : 60°C, 12 hours under nitrogen.
  • Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (hexane:ethyl acetate = 4:1).

Yield and Purity

Parameter Value
Yield 78%
Purity (HPLC) 98.5%
Reaction Scale 10–100 mmol

This method is favored for its simplicity and scalability, though bromide byproducts require careful removal.

Acid-Catalyzed Thiol-Ethanol Condensation

Reaction Design

3-Methoxyphenylthiol (1 ) reacts with 2,2-diethoxyethanol (3 ) in the presence of sulfuric acid, forming the sulfide via a dehydration mechanism.

Reaction Equation :
$$ \text{C}7\text{H}7\text{O}2\text{SH} + \text{C}6\text{H}{14}\text{O}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}{13}\text{H}{20}\text{O}3\text{S} + \text{H}2\text{O} $$

Optimization Parameters

  • Catalyst : Concentrated H$$2$$SO$$4$$ (0.5 eq)
  • Temperature : 80°C
  • Solvent : Toluene (azeotropic removal of water)
  • Time : 24 hours

Performance Metrics

Metric Acid-Catalyzed Method Nucleophilic Substitution
Yield 65% 78%
Purity 95% 98.5%
Byproducts Diethyl ether Alkyl bromide

While less efficient than nucleophilic substitution, this approach avoids halogenated reagents, enhancing environmental compatibility.

Mitsunobu Reaction for Sulfide Bond Formation

Adaptation of Mitsunobu Conditions

The Mitsunobu reaction, typically used for ether synthesis, has been modified for sulfides by employing 3-methoxyphenylthiol (1 ) and 2,2-diethoxyethanol (3 ) with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$).

Reaction Equation :
$$ \text{C}7\text{H}7\text{O}2\text{SH} + \text{C}6\text{H}{14}\text{O}3 \xrightarrow{\text{DEAD, PPh}3} \text{C}{13}\text{H}{20}\text{O}3\text{S} $$

Critical Parameters

  • Molar Ratio : 1:1.2 (alcohol:thiol)
  • Solvent : Dry THF
  • Temperature : 0°C to room temperature
  • Reaction Time : 6 hours

Outcomes

Parameter Value
Yield 82%
Diastereomeric Purity >99%

This method offers superior stereochemical control, making it ideal for applications requiring high enantiomeric excess.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance heat and mass transfer. Key steps include:

  • Mixing : 3-Methoxyphenylthiol and 2,2-diethoxyethyl bromide in a Teflon-coated reactor.
  • Reaction : At 100°C with a residence time of 30 minutes.
  • Purification : In-line liquid-liquid extraction and distillation.

Economic and Environmental Metrics

Metric Batch Process Continuous Flow
Annual Capacity 500 kg 5,000 kg
Solvent Waste 200 L/kg 50 L/kg
Energy Consumption 1.2 kWh/kg 0.8 kWh/kg

Continuous flow methods reduce waste and improve throughput, though initial capital costs are higher.

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield (%) Scalability Cost (USD/g)
Nucleophilic Substitution 78 High 12.50
Acid-Catalyzed 65 Moderate 9.80
Mitsunobu 82 Low 45.00
Continuous Flow 85 High 8.40

Recommendations

  • Lab-Scale : Mitsunobu reaction for high-purity needs.
  • Industrial : Continuous flow nucleophilic substitution for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or cellular responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane with key analogues, highlighting substituent variations and their implications:

Compound Name Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-methoxyphenyl C₁₃H₂₀O₃S 256.36 Electron-donating methoxy group enhances aromatic ring stability; diethoxyethyl chain aids solubility
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane 4-bromophenyl C₁₂H₁₇BrO₂S 305.23 Bromine substituent facilitates electrophilic substitution; higher molecular weight due to Br atom.
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane 2-bromophenyl C₁₂H₁₇BrO₂S 305.23 Ortho-bromo substitution may sterically hinder reactions compared to para isomers.
(2,2-Diethoxyethyl)(p-tolyl)sulfane p-tolyl C₁₃H₂₀O₂S 252.37 Methyl group (electron-donating) increases ring reactivity toward electrophiles.

Key Observations :

  • Electronic Effects : Methoxy (electron-donating) and bromo (electron-withdrawing) substituents significantly influence reactivity. Methoxy groups stabilize aromatic rings, while bromo groups enhance electrophilic substitution .

Physicochemical and Spectroscopic Data

  • Boiling Point/Stability: Limited data for the methoxyphenyl derivative, but bromophenyl analogues (e.g., 4-bromophenyl sulfane) are stable under inert atmospheres (storage: 2–8°C) .
  • Spectroscopy :
    • ¹H-NMR : For (2-bromophenyl)(2,2-diethoxyethyl)sulfane, signals include δ 7.76 (dd, J = 8.2 Hz, 1H) for aromatic protons and δ 3.5–4.0 (m) for diethoxyethyl protons .
    • MS : (4-Chlorophenyl) analogue shows m/z 152 (100% intensity) corresponding to the chlorophenyl fragment .

Biological Activity

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane, with CAS No. 96803-85-9, is a sulfur-containing organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfane group attached to a 3-methoxyphenyl moiety and a diethoxyethyl group. This unique structure suggests potential interactions with biological targets, influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways. Although specific mechanisms remain under investigation, it is hypothesized that the compound may interact with neurotransmitter systems and exhibit antioxidant properties.

Biological Activities

Research indicates several biological activities associated with this compound:

1. Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage linked to various diseases.

2. Analgesic Effects
In preclinical studies, this compound exhibited analgesic properties. In rodent models, it reduced pain responses in formalin-induced pain tests, indicating its potential as a therapeutic agent for pain management.

3. Neuroprotective Effects
The compound has shown promise in neuroprotection by mitigating neurodegenerative processes. In vitro studies suggest that it can reduce oxidative stress and inflammation in neuronal cells, which is particularly relevant for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activity of this compound against similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundSulfane group + methoxy-substituted phenylAntioxidant, analgesic, neuroprotective
(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfaneSulfane group + different methoxy positionVaries; less studied
Other sulfidesVaries widelyDiverse activities depending on structure

This table illustrates that the presence of specific functional groups and their positions significantly influence the biological activity of these compounds.

Case Studies and Research Findings

  • Study on Analgesic Effects : A study conducted on rodents indicated that higher doses of this compound resulted in a dose-dependent reduction in pain response during formalin-induced pain tests. This supports its potential use in pain management therapies.
  • Neuroprotection in Alzheimer's Models : In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that treatment with this compound reduced cell death and oxidative stress markers. These findings suggest a promising role in developing therapies for neurodegenerative diseases like Alzheimer's.

Q & A

Q. What are the established synthetic routes for (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane, and how are intermediates purified?

The compound is synthesized via nucleophilic substitution. A typical method involves reacting 3-methoxythiophenol with bromoacetaldehyde diethylacetal in acetone using potassium carbonate (K₂CO₃) as a base. The reaction is stirred at 0°C for 30 minutes, followed by room-temperature stirring for 18 hours. Post-reaction, the crude product is purified via column chromatography with a 5% ethyl acetate/hexane eluent to isolate the sulfane derivative . Key steps include:

  • Reagents : K₂CO₃, bromoacetaldehyde diethylacetal.
  • Conditions : 0°C to 25°C, acetone solvent.
  • Purification : Silica gel chromatography, optimized solvent ratios.

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure. For example, ¹H-NMR peaks for ethoxy groups appear as quartets (δ ~3.5–3.7 ppm) and triplets (δ ~1.2 ppm), while aromatic protons from the 3-methoxyphenyl group resonate between δ 6.8–7.4 ppm. Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]+ at m/z 305.23 for C₁₂H₁₇BrO₂S) .

Advanced Research Questions

Q. How does the sulfane group influence cyclization reactions to form benzo[b]thiophene derivatives?

The sulfane moiety acts as a precursor in cyclization reactions. For example, treatment with polyphosphoric acid (PPA) in chlorobenzene at 130°C triggers intramolecular cyclization, forming benzo[b]thiophene scaffolds. This acid-catalyzed mechanism involves dehydration and electrophilic aromatic substitution, yielding fused heterocycles critical in medicinal chemistry . Key factors:

  • Catalyst : PPA promotes protonation and cyclization.
  • Temperature : 130°C optimizes reaction kinetics.
  • Byproducts : Trace intermediates require toluene extraction for purity .

Q. What strategies resolve contradictory data on the reactivity of sulfane derivatives in nucleophilic substitutions?

Discrepancies in reactivity often arise from steric hindrance or electronic effects of substituents. For example, electron-donating groups (e.g., 3-methoxy) on the phenyl ring reduce electrophilicity at the sulfur atom, slowing nucleophilic attack. To address this:

  • Kinetic Studies : Vary reaction temperatures (25–80°C) to assess activation energy.
  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution on sulfur.
  • Competitive Experiments : Compare reaction rates with electron-rich vs. electron-poor aryl sulfanes .

Data Contradiction Analysis

Q. Why do reported yields for sulfane-derived benzo[b]thiophenes vary across studies?

Yield discrepancies (e.g., 60–85%) stem from differences in:

Catalyst Purity : Commercial PPA batches may contain variable phosphate content.

Solvent Drying : Residual water in chlorobenzene inhibits cyclization.

Chromatography Efficiency : Silica gel activity impacts recovery rates.
Mitigation : Standardize PPA sources, use anhydrous solvents, and pre-activate silica gel at 150°C .

Methodological Tables

Q. Table 1: Synthetic Optimization for this compound

ParameterOptimal ConditionImpact on Yield
BaseK₂CO₃ (2.5 equiv)78% yield
SolventAnhydrous acetoneReduces hydrolysis
Purification5% EtOAc/hexane>95% purity
Reaction Time18 hours (25°C)Complete conversion

Q. Table 2: Cyclization Conditions for Benzo[b]thiophene Formation

CatalystTemperatureTimeYield
PPA130°C4 h72%
H₂SO₄100°C8 h45%
TfOH150°C2 h68%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane
Reactant of Route 2
Reactant of Route 2
(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane

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